molecular formula C19H19FN2O3 B4737122 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine

1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine

Cat. No. B4737122
M. Wt: 342.4 g/mol
InChI Key: CGNSOLUBUQQPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to increase the levels of BDNF, which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its ability to modulate the GABAergic system, which is involved in the regulation of anxiety and mood. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to exhibit neuroprotective effects, which may be useful in studying neurodegenerative diseases. However, one limitation of using 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine. One direction is to further elucidate its mechanism of action, particularly its effects on the GABAergic system. Another direction is to study its potential as a treatment for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine for therapeutic use.

Scientific Research Applications

1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-fluorobenzoyl)-4-(phenoxyacetyl)piperazine has also been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-6-4-5-15(13-16)19(24)22-11-9-21(10-12-22)18(23)14-25-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNSOLUBUQQPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Fluorobenzoyl)piperazino]-2-phenoxy-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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